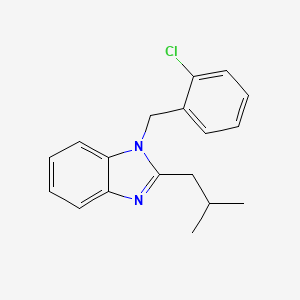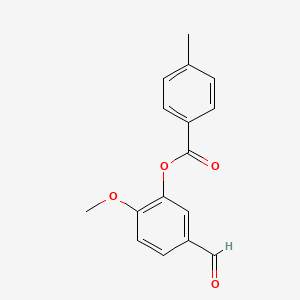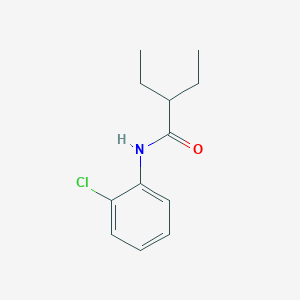
1-(2-chlorobenzyl)-2-isobutyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-2-isobutyl-1H-benzimidazole, also known as N-[(2-chlorophenyl)methyl]-N-(1-methylpropyl)-1H-benzimidazole-1-ethanamine, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. This compound belongs to the class of benzimidazole derivatives and has shown promising results in preclinical studies.
作用機序
The exact mechanism of action of 1-(2-chlorobenzyl)-2-isobutyl-1H-benzimidazole is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting the activity of certain enzymes or proteins that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
In preclinical studies, 1-(2-chlorobenzyl)-2-isobutyl-1H-benzimidazole has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
実験室実験の利点と制限
One of the main advantages of using 1-(2-chlorobenzyl)-2-isobutyl-1H-benzimidazole in lab experiments is its relatively low toxicity and high selectivity towards certain enzymes or proteins. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-(2-chlorobenzyl)-2-isobutyl-1H-benzimidazole. Some of the most promising directions include:
1. Further investigation of the mechanism of action of this compound, in order to better understand its therapeutic potential.
2. Development of novel formulations of this compound that improve its solubility and bioavailability, in order to facilitate its use in clinical settings.
3. Investigation of the potential synergistic effects of this compound when combined with other therapeutic agents, in order to enhance its therapeutic efficacy.
4. Exploration of the potential applications of this compound in other fields of medicine, such as neurology and dermatology.
Conclusion
1-(2-chlorobenzyl)-2-isobutyl-1H-benzimidazole is a chemical compound that has shown promising results in preclinical studies for its potential therapeutic applications in various fields of medicine. Although the exact mechanism of action of this compound is not fully understood, it has been suggested that it may exert its therapeutic effects by inhibiting the activity of certain enzymes or proteins that are involved in the pathogenesis of various diseases. Further research is needed to fully explore the therapeutic potential of this compound and to develop novel formulations that improve its solubility and bioavailability.
合成法
The synthesis of 1-(2-chlorobenzyl)-2-isobutyl-1H-benzimidazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-chlorobenzaldehyde with isobutyraldehyde in the presence of ammonium acetate and acetic acid. This reaction yields a Schiff base intermediate, which is then reduced with sodium borohydride to obtain the final product.
科学的研究の応用
1-(2-chlorobenzyl)-2-isobutyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications in various fields of medicine. Some of the most promising applications of this compound include its use as an anti-inflammatory agent, anti-cancer agent, and anti-viral agent.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-(2-methylpropyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2/c1-13(2)11-18-20-16-9-5-6-10-17(16)21(18)12-14-7-3-4-8-15(14)19/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKGSRRNJVZWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-2-(2-methylpropyl)-1H-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethyl-N-phenyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbothioamide](/img/structure/B5881905.png)


![3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5881925.png)
![N-[3-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5881936.png)
![2-methyl-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5881937.png)
![3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5881948.png)
![2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5881957.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5881959.png)




![1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5881995.png)